molecular formula C17H19F2N3O2 B6047838 6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one

6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one

Cat. No. B6047838
M. Wt: 335.35 g/mol
InChI Key: QWTUZAASESNGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one is a chemical compound that has gained attention for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
6-(Difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress in the brain. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(Difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity, and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in vivo, and its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 6-(Difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Additionally, future research could focus on improving the solubility and cost-effectiveness of this compound for use in large-scale experiments.

Synthesis Methods

The synthesis of 6-(Difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one has been achieved using various methods. One of the most commonly used methods is the reaction of 2-chloro-6-(difluoromethyl)pyrimidin-4(3H)-one with 3-(1,4-oxazepan-4-ylmethyl)aniline in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

6-(Difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one has shown potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models. Furthermore, this compound has shown potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c18-16(19)14-10-15(23)21-17(20-14)13-4-1-3-12(9-13)11-22-5-2-7-24-8-6-22/h1,3-4,9-10,16H,2,5-8,11H2,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTUZAASESNGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CC2=CC(=CC=C2)C3=NC(=CC(=O)N3)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one

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